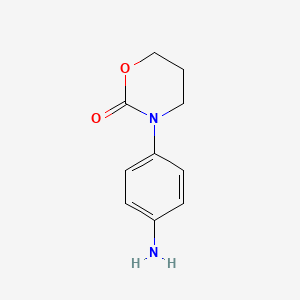

3-(4-Aminophenyl)-1,3-oxazinan-2-one

Description

Structure

3D Structure

Properties

Molecular Formula |

C10H12N2O2 |

|---|---|

Molecular Weight |

192.21 g/mol |

IUPAC Name |

3-(4-aminophenyl)-1,3-oxazinan-2-one |

InChI |

InChI=1S/C10H12N2O2/c11-8-2-4-9(5-3-8)12-6-1-7-14-10(12)13/h2-5H,1,6-7,11H2 |

InChI Key |

JHBVIQFKBYKNOK-UHFFFAOYSA-N |

Canonical SMILES |

C1CN(C(=O)OC1)C2=CC=C(C=C2)N |

Origin of Product |

United States |

Synthetic Methodologies for 3 4 Aminophenyl 1,3 Oxazinan 2 One and Its Structural Analogues

Established Synthetic Routes to 1,3-Oxazinan-2-one (B31196) Derivatives

The 1,3-oxazinan-2-one ring system can be constructed through a variety of synthetic methodologies, ranging from classical cyclization reactions to modern catalytic strategies. These methods offer access to a wide array of substituted oxazinanones, which are valuable intermediates in organic synthesis.

Multicomponent Reaction Strategies for Oxazinanone Formation

Multicomponent reactions (MCRs) provide an efficient and atom-economical approach to the synthesis of complex molecules in a single step from three or more starting materials. mdpi.comnih.gov Several MCRs have been developed for the construction of 1,3-oxazinan-2-one derivatives.

One notable example is a three-component, one-pot reaction involving tetraethylammonium (B1195904) bicarbonate, 1,3-dibromopropane, and a primary amine in methanol (B129727) at room temperature, which yields N-substituted 1,3-oxazinan-2-ones. researchgate.net Another approach involves the condensation of aromatic aldehydes, 2-naphthol, and urea (B33335) under solvent-free conditions, catalyzed by a heteropolyacid stabilized on a nanocomposite support, to produce 1,3-oxazine derivatives. rsc.org Magnetic nanoparticles have also been employed as catalysts in the multicomponent synthesis of 1,3-oxazine-2-thione derivatives from thiourea, aldehydes, and β-naphthol. mdpi.com

A novel multi-component cascade reaction of 3-formylchromones, ethyl 2-(pyridin-2-yl)acetate derivatives, and amidine hydrochlorides has been developed for the highly selective synthesis of complex bipyrimidine derivatives, showcasing the power of MCRs in generating molecular diversity. rsc.org The Petasis reaction, a multicomponent reaction involving an amine, a carbonyl compound, and an organoboron reagent, has been utilized for the synthesis of functionalized 2-aminothiophenes, which could potentially be adapted for the synthesis of oxazinanone precursors. acs.org

Cycloaddition Processes in Oxazinanone Synthesis

Cycloaddition reactions are powerful tools for the construction of cyclic systems, including the 1,3-oxazinan-2-one skeleton. nih.gov These reactions involve the concerted or stepwise combination of two or more unsaturated molecules to form a cyclic adduct.

A common strategy involves the [4+2] cycloaddition of 2-azadienes with various dienophiles. For instance, the reaction of electron-poor azadienes with ethyl glyoxalate leads to the formation of 2H- researchgate.netnih.gov-oxazines in a regio- and stereoselective manner. acs.org Another example is the 1,4-dipolar cycloaddition of 1H-pyrrole-2,3-diones with dipoles generated from dimethyl acetylenedicarboxylate (B1228247) and pyridine (B92270), which affords spiro[pyrido[2,1-b] researchgate.netnih.govoxazine-2,3′-pyrroles]. nih.gov

Palladium-catalyzed ligand-controlled cycloaddition of (E)-β-trifluoromethylated enones with π-allylpalladium 1,4-dipoles has been shown to produce α-CF3-substituted O-heterocycles. acs.org Although the direct synthesis of 1,3-oxazinan-2-ones was not successful in this specific study, the methodology highlights the potential of transition metal-catalyzed cycloadditions in this area. acs.org The [3+3]-annulation of cyclic nitronates with vinyl diazoacetates provides a diastereoselective route to partially saturated researchgate.netacs.orgoxazino[2,3-b] researchgate.netacs.orgoxazines. mdpi.com

Catalytic Approaches in Oxazinanone Synthesis Research

Catalysis plays a crucial role in the development of efficient and selective methods for the synthesis of 1,3-oxazinan-2-ones. researchgate.netfrontiersin.orgresearchgate.net Both metal- and organocatalysis have been successfully applied to these transformations.

Gold-catalyzed oxycyclization of allenic carbamates provides an expeditious route to 1,3-oxazin-2-ones. frontiersin.org Brønsted acids, such as silica-supported perchloric acid, have been shown to effectively catalyze the intramolecular cyclization of N-Cbz-protected diazoketones to afford 1,3-oxazinane-2,5-diones. frontiersin.org This metal-free approach offers a greener alternative to traditional methods. frontiersin.org

Palladium catalysis has been employed in the intramolecular aminohydroxylation of alkenes to generate various heterocycles, with preliminary mechanistic studies suggesting an SN2-type attack of water at a high-valent palladium center. organic-chemistry.org Furthermore, a palladium-catalyzed ring-opening carbonylation of 2-vinyloxiranes with amines has been developed for the synthesis of 1,3-oxazinan-2-ones.

The use of magnetic nanoparticles as catalyst supports has gained attention due to their easy recovery and reusability. mdpi.com For example, silica-coated Fe3O4 nanoparticles functionalized with tannic acid have been used as a magnetically separable nanocatalyst for the solvent-free synthesis of 1,3-oxazine-2-thione derivatives. mdpi.com

| Catalyst | Reactants | Product | Reference |

| Gold(I) complex | Allenic carbamates | 1,3-Oxazin-2-ones | frontiersin.org |

| Silica-supported HClO4 | N-Cbz-protected diazoketones | 1,3-Oxazinane-2,5-diones | frontiersin.org |

| Pd2(dba)3 / (p-MeOC6H4)3P | (E)-β-trifluoromethylated enones and 5-methylene-1,3-dioxan-2-one | α-CF3-substituted O-heterocycles | acs.org |

| Fe3O4@SiO2@Tannic acid | Thiourea, aldehydes, β-naphthol | 1,3-Oxazine-2-thione derivatives | mdpi.com |

Ring Expansion and Cyclization Reactions for Oxazinanone Skeletons

Ring expansion and cyclization reactions represent another important avenue for the synthesis of 1,3-oxazinan-2-one derivatives. nih.gov These methods often start from smaller, readily available cyclic precursors.

An acid-mediated ring expansion of 2,2-disubstituted azetidine (B1206935) carbamates has been reported to yield 6,6-disubstituted 1,3-oxazinan-2-ones. acs.org Photochemical ring expansion reactions of oxetanes, mediated by ylide formation, have been developed for the synthesis of tetrahydrofurans, and this methodology could potentially be extended to the synthesis of oxazinanones. rsc.org

Intramolecular cyclization is a widely used strategy. For example, the synthesis of chiral 6-hydroxymethyl 1,3-oxazinan-2-ones has been achieved through the reaction of optically pure 3-hydroxy-γ-butyrolactone with a primary amine, followed by reduction and carbonylation. nih.govacs.org An integrated one-pot synthesis of 1,3-oxazinan-2-ones from isocyanoacetates and phenyl vinyl selenones involves a domino oxidative cyclization. chimia.ch Ring-closing metathesis of N-acryloyl-N-allyloxyamino esters, catalyzed by a ruthenium complex, has been employed in the stereoselective synthesis of multiply substituted researchgate.netacs.orgoxazinan-3-ones. cdnsciencepub.com

Synthesis of 3-(4-Aminophenyl)-1,3-oxazinan-2-one Precursors and Direct Derivatives

The synthesis of the specific target molecule, this compound, can be approached by considering the synthesis of its precursors. A key precursor would be a molecule containing the 4-aminophenyl group and a suitable functional group for the formation of the oxazinanone ring.

A common strategy for the introduction of the 4-aminophenyl group is through the reduction of a 4-nitrophenyl group. google.comgoogle.comgoogle.com This transformation is typically achieved through catalytic hydrogenation using catalysts such as palladium on carbon. google.comgoogle.com Therefore, a likely precursor for this compound is 3-(4-nitrophenyl)-1,3-oxazinan-2-one.

The synthesis of 3-(4-nitrophenyl)-1,3-oxazinan-2-one could be accomplished through the cyclization of a suitable precursor, such as N-(3-hydroxypropyl)-4-nitroaniline, with a carbonylating agent like phosgene (B1210022), triphosgene, or a dialkyl carbonate. researchgate.netresearchgate.net Alternatively, a one-pot reaction between 1-bromo-3-chloropropane, 4-nitroaniline, and a carbonate source could be envisioned.

The synthesis of the closely related compound, 4-(4-aminophenyl)morpholin-3-one, a key intermediate for the anticoagulant drug rivaroxaban, provides valuable insights. google.comgoogle.com One industrial process involves the reaction of 2-(2-chloroethoxy)acetic acid with 4-nitroaniline, followed by an intramolecular cyclization to form 4-(4-nitrophenyl)morpholin-3-one, which is then hydrogenated to the desired aminophenyl derivative. google.com A similar strategy could be adapted for the synthesis of this compound.

| Precursor | Reagent | Product | Reference |

| 4-(4-Nitrophenyl)morpholin-3-one | H2, Pd/C | 4-(4-Aminophenyl)morpholin-3-one | google.comgoogle.com |

| 2-(2-Chloroethoxy)acetic acid, 4-Nitroaniline | Phenylboronic acid catalyst, then base | 4-(4-Nitrophenyl)morpholin-3-one | google.com |

| N-(2-Hydroxyethyl)aniline | Chloroacetyl chloride, then nitration | 4-(4-Nitrophenyl)morpholin-3-one | google.com |

Mechanistic Investigations of Oxazinanone Synthetic Pathways

Understanding the reaction mechanisms underlying the synthesis of 1,3-oxazinan-2-ones is crucial for optimizing existing methods and developing new, more efficient strategies. researchgate.netnih.govfrontiersin.orgorganic-chemistry.org

In the Brønsted acid-catalyzed intramolecular cyclization of N-Cbz-protected diazoketones, the proposed mechanism involves the protonation of the diazo compound to generate a diazonium intermediate. frontiersin.org This is followed by an intramolecular nucleophilic attack of the carbamate (B1207046) oxygen onto the carbon bearing the diazonium group, with subsequent loss of nitrogen gas to form the oxazinanone ring. frontiersin.org

For palladium-catalyzed reactions, such as the intramolecular aminohydroxylation to form heterocycles, preliminary studies suggest the involvement of a high-valent palladium intermediate. organic-chemistry.org An SN2-type attack of water on this intermediate is proposed as a key step. organic-chemistry.org

In the context of multicomponent reactions, the mechanism can be quite complex, often involving a cascade of sequential reactions. nih.govrsc.org For instance, the Ugi four-component reaction (U-4CR) proceeds through the formation of an imine from an aldehyde and an amine, which then reacts with an isocyanide and a carboxylic acid to form an α-acylamino amide. nih.gov While not directly leading to oxazinanones, understanding these mechanisms can inspire the design of new multicomponent routes to these heterocycles.

The mechanism of 1,4-dipolar cycloaddition reactions, such as the one used to synthesize spiro[pyrido[2,1-b] researchgate.netnih.govoxazine-2,3′-pyrroles], involves the in situ generation of a 1,4-dipole from pyridine and dimethyl acetylenedicarboxylate, which then undergoes a [4+2] cycloaddition with a dipolarophile. nih.gov A notable observation in this system is the rapid epimerization of the cycloadducts in solution. nih.gov

Principles of Green Chemistry in Oxazinanone Synthesis

The growing emphasis on sustainable chemical manufacturing has propelled the integration of green chemistry principles into the synthesis of pharmacologically important scaffolds like 1,3-oxazinan-2-ones. nih.govnih.gov The goal is to design processes that minimize environmental impact by reducing waste, avoiding hazardous substances, and maximizing resource efficiency. nih.gov For oxazinanones and related 1,3-oxazine structures, green methodologies represent a significant advancement over traditional synthetic routes, which often rely on hazardous reagents, volatile organic solvents, and energy-intensive procedures. nih.govresearchgate.net

Key green chemistry strategies applied to the synthesis of this class of compounds focus on several core areas: the use of eco-friendly reaction media, development of solvent-free reaction conditions, employment of efficient and recyclable catalysts, and the design of atom-economical reaction pathways like multicomponent reactions (MCRs). nih.govresearchgate.net

Alternative Solvents and Solvent-Free Conditions

One of the primary tenets of green chemistry is the reduction or elimination of hazardous solvents. nih.gov In oxazinanone synthesis, significant progress has been made by replacing conventional chlorinated solvents with more benign alternatives. Water, being non-toxic and readily available, has been utilized as a universal solvent for the synthesis of 1,3-oxazine derivatives, often in conjunction with biodegradable catalysts. academie-sciences.fr Another approach involves the use of aqueous hydrotropic solutions, which are non-toxic, inexpensive, and can be reused, facilitating high-yield synthesis at room temperature. tandfonline.com Polyethylene glycol (PEG), particularly PEG-400, has also been identified as an effective and more ecologically sound solvent medium. researchgate.net

Completely eliminating solvents offers further environmental benefits. mdpi.com Solvent-free methods for synthesizing 1,3-oxazine derivatives have been developed using techniques such as manual grinding or microwave irradiation. researchgate.netsciresliterature.orgresearchgate.net These methods not only prevent pollution from organic solvents but also often lead to shorter reaction times, simpler work-up procedures, and higher yields. researchgate.netmdpi.com

Catalysis and Alternative Reagents

The development of advanced catalytic systems is central to green synthetic chemistry. For oxazinanones, this includes the use of biodegradable catalysts like thiamine (B1217682) hydrochloride (Vitamin B1), which can efficiently catalyze multicomponent reactions in water. academie-sciences.fr Heterogeneous catalysts, such as magnetic nanoparticles, offer the advantages of high efficiency and easy separation from the reaction mixture, allowing for catalyst recovery and reuse over multiple cycles. mdpi.com This approach has been successfully applied to the solvent-free synthesis of 1,3-oxazine-2-thione derivatives. mdpi.com

The choice of reagents is also critical. Greener syntheses of 1,3-oxazinan-2-ones have been achieved by replacing hazardous phosgene derivatives with safer alternatives like dialkyl carbonates (e.g., dimethyl carbonate, diethyl carbonate) or ethylene (B1197577) carbonate. researchgate.net A particularly innovative strategy involves utilizing carbon dioxide (CO₂) as a renewable C1 feedstock. chinesechemsoc.org An eco-friendly, cascade strategy has been developed for the conversion of CO₂ into 1,3-oxazinan-2-ones using a robust, reusable copper-based metal-organic framework (Cu-MOF) as a catalyst under mild conditions. chinesechemsoc.org This method exemplifies a highly atom-economical pathway that incorporates a greenhouse gas into a valuable chemical structure.

Multicomponent and One-Pot Reactions

Multicomponent reactions (MCRs), where three or more reactants combine in a single step to form a product, are inherently aligned with the principles of green chemistry. academie-sciences.fr They improve atom economy, reduce the number of synthetic steps, and minimize waste generation from purification of intermediates. nih.gov Numerous one-pot MCRs have been reported for the synthesis of 1,3-oxazine derivatives, often under green conditions such as using aqueous media, biodegradable catalysts, or solvent-free grinding. academie-sciences.frtandfonline.commdpi.com These strategies allow for the creation of molecular complexity from simple starting materials in an efficient and environmentally responsible manner. academie-sciences.fr

The table below summarizes various green chemistry approaches employed in the synthesis of 1,3-oxazinan-2-ones and their analogues.

Table 1: Comparison of Green Synthetic Methodologies for Oxazinanone and Oxazine (B8389632) Derivatives

| Methodology | Catalyst / Reagent | Solvent / Condition | Key Advantages |

| Dialkyl Carbonate Chemistry | Potassium tert-butoxide | Dimethyl Carbonate / Diethyl Carbonate | High yields; Avoids chlorine-based solvents and reagents. researchgate.net |

| CO₂ Conversion | Copper-Metal Organic Framework (Cu-MOF) | Dimethylformamide (DMF) | Utilizes CO₂ as a renewable feedstock; Reusable catalyst; Mild conditions. chinesechemsoc.org |

| Aqueous Synthesis | Thiamine Hydrochloride (VB1) | Water | Biodegradable catalyst; Use of a universal, non-toxic solvent; One-pot reaction. academie-sciences.fr |

| Hydrotropic Medium | Sodium p-toluenesulfonate (NaPTS) | Aqueous Solution | Non-toxic and reusable medium; Mild room temperature conditions; High yields. tandfonline.com |

| Solvent-Free Grinding | Fe₃O₄@SiO₂@Tannic acid | Solvent-free, manual grinding | Avoids organic solvents; Easy magnetic separation and reuse of catalyst. mdpi.com |

| Microwave-Assisted Synthesis | Fly ash:H₂SO₄ | Solvent-free, microwave irradiation | Shorter reaction times; High yields; Reduced energy consumption. researchgate.net |

Advanced Analytical Techniques for the Characterization of 3 4 Aminophenyl 1,3 Oxazinan 2 One

Spectroscopic Characterization Methodologies

Spectroscopic techniques are indispensable for the detailed molecular characterization of 3-(4-Aminophenyl)-1,3-oxazinan-2-one. These methods rely on the interaction of electromagnetic radiation with the molecule to provide information on its structure, connectivity, and the types of chemical bonds present.

Nuclear Magnetic Resonance (NMR) Spectroscopy for Structural Elucidation

Nuclear Magnetic Resonance (NMR) spectroscopy is a powerful, non-destructive technique used to determine the carbon-hydrogen framework of a molecule. For this compound, both ¹H NMR and ¹³C NMR would be employed to provide a complete structural assignment. researchgate.net Two-dimensional NMR techniques such as COSY, HSQC, and HMBC would further confirm the connectivity of atoms. researchgate.net

In ¹H NMR, the protons on the aromatic ring are expected to appear as distinct doublets, characteristic of a 1,4-disubstituted benzene (B151609) ring. The protons of the 1,3-oxazinan-2-one (B31196) ring would exhibit specific chemical shifts and coupling patterns, with the methylene (B1212753) group adjacent to the oxygen (C6-H₂) appearing further downfield than the other methylene groups (C4-H₂ and C5-H₂). The amine (NH₂) protons would typically appear as a broad singlet.

In ¹³C NMR, distinct signals would be observed for each unique carbon atom. The carbonyl carbon (C=O) of the cyclic carbamate (B1207046) would be found at a characteristic downfield chemical shift. The aromatic carbons would appear in the typical aromatic region, and the three aliphatic carbons of the oxazinane ring would be observed in the upfield region of the spectrum.

Table 1: Predicted ¹H and ¹³C NMR Chemical Shifts (δ) for this compound Predicted values are based on established principles and data from structurally similar compounds.

| Atom Position | Predicted ¹H NMR Shift (ppm) | Predicted ¹³C NMR Shift (ppm) |

|---|---|---|

| C2 (C=O) | - | ~155 |

| C4 | ~3.5-3.7 (t) | ~45-50 |

| C5 | ~2.0-2.2 (m) | ~25-30 |

| C6 | ~4.3-4.5 (t) | ~65-70 |

| C1' | - | ~130-135 |

| C2'/C6' | ~7.0-7.2 (d) | ~120-125 |

| C3'/C5' | ~6.6-6.8 (d) | ~115-120 |

| C4' | - | ~145-150 |

Infrared (IR) Spectroscopy for Functional Group Identification

Infrared (IR) spectroscopy is used to identify the functional groups present in a molecule by measuring the absorption of infrared radiation. The IR spectrum of this compound would display characteristic absorption bands corresponding to its key functional groups.

The most prominent peaks would include a strong absorption band for the carbonyl (C=O) group of the cyclic carbamate (oxazinan-2-one ring). nih.gov The N-H stretching vibrations of the primary amine group on the phenyl ring would appear as a distinctive doublet in the high-frequency region. nih.gov Additionally, C-O stretching vibrations from the ether linkage within the oxazinane ring and C-N stretching vibrations would also be present. Aromatic C-H and C=C stretching bands would confirm the presence of the phenyl group.

Table 2: Expected IR Absorption Bands for this compound Expected values are based on characteristic frequencies for known functional groups. nih.govresearchgate.net

| Functional Group | Vibration Type | Expected Wavenumber (cm⁻¹) |

|---|---|---|

| Primary Amine (N-H) | Stretch | 3300-3500 (two bands) |

| Aromatic C-H | Stretch | 3000-3100 |

| Aliphatic C-H | Stretch | 2850-2960 |

| Carbonyl (C=O) | Stretch | 1680-1720 (strong) |

| Aromatic C=C | Stretch | 1500-1600 |

| C-O (Ether) | Stretch | 1200-1250 |

Mass Spectrometry (MS) for Molecular Weight and Fragmentation Analysis

Mass spectrometry (MS) is a vital technique for determining the molecular weight of a compound and obtaining information about its structure through fragmentation analysis. For this compound (Chemical Formula: C₁₀H₁₂N₂O₂), the molecular ion peak [M]⁺ or the protonated molecule [M+H]⁺ would be observed, confirming its molecular weight of 192.22 g/mol .

High-Resolution Mass Spectrometry (HRMS) provides a highly accurate mass measurement, which allows for the unambiguous determination of the elemental composition of a molecule. nih.govresearchgate.net For this compound, HRMS would be able to distinguish its exact mass from other compounds with the same nominal mass but different elemental formulas, providing strong evidence for its chemical identity.

Combining liquid chromatography with Q-TOF mass spectrometry allows for the separation of the target compound from a mixture, followed by highly accurate mass analysis. mdpi.comlcms.cz This is particularly useful for analyzing the purity of a sample and identifying any potential impurities or degradation products. mdpi.com The Q-TOF analyzer provides both high resolution and sensitivity, enabling the detection of trace-level components. mdpi.com The "All Ions MS/MS" mode can be used to acquire fragmentation data for all ions simultaneously, aiding in structural confirmation without pre-selecting precursor ions. mdpi.comeurl-pesticides.eu

Isotope Dilution Mass Spectrometry (IDMS) is a quantitative technique that provides a high degree of accuracy and precision. It involves adding a known amount of an isotopically labeled version of the target analyte (e.g., containing ¹³C or ¹⁵N) to the sample as an internal standard. By measuring the ratio of the unlabeled to the labeled compound, a very precise quantification can be achieved. While not used for initial characterization, IDMS would be the method of choice for accurate quantitative analysis of this compound in complex matrices.

Chromatographic Separation Techniques

Chromatography is the cornerstone of analytical separation, enabling the isolation of a target compound from impurities, metabolites, or other components in a mixture. The selection between liquid and gas chromatography hinges on the analyte's physicochemical properties, such as polarity, volatility, and thermal stability.

High-Performance Liquid Chromatography (HPLC) in Oxazinanone Analysis

High-Performance Liquid Chromatography (HPLC) is a premier technique for the analysis of non-volatile or thermally sensitive compounds like this compound. Its versatility makes it suitable for separating polar compounds that are not amenable to gas chromatography without derivatization. thermofisher.coms4science.at Reversed-phase HPLC is the most common modality, where a nonpolar stationary phase is paired with a polar mobile phase.

The separation of aromatic amines and carbamates is well-established in HPLC. thermofisher.coms4science.atresearchgate.netresearchgate.net For this compound, a C18 column is typically effective. The mobile phase often consists of a mixture of acetonitrile (B52724) or methanol (B129727) and an aqueous buffer (e.g., phosphate (B84403) or acetate) to ensure good peak shape and resolution. thermofisher.comnih.gov Detection is commonly achieved using a Diode Array Detector (DAD) or a UV-Vis detector, leveraging the chromophoric nature of the aminophenyl group.

| Parameter | Typical Condition | Rationale/Comment |

|---|---|---|

| Column | Reversed-Phase C18 (e.g., 250 mm x 4.6 mm, 5 µm) | Provides good retention and separation for moderately polar aromatic compounds. |

| Mobile Phase | Acetonitrile : 0.1% Formic Acid in Water (Gradient Elution) | Organic modifier (acetonitrile) elutes the compound, while the acidic aqueous phase improves peak shape by protonating the amine group. |

| Flow Rate | 1.0 mL/min | Standard flow rate for analytical scale columns. |

| Detector | Diode Array Detector (DAD) or UV-Vis | Allows for sensitive detection based on the UV absorbance of the aromatic ring. A full spectrum can confirm peak purity. |

| Column Temperature | 30-40 °C | Ensures reproducible retention times and can improve peak efficiency. |

| Injection Volume | 5-20 µL | Dependent on sample concentration and method sensitivity. |

Gas Chromatography (GC) Applications in Oxazinanone Research

Gas Chromatography (GC) is a powerful technique renowned for its high resolving power and sensitivity, particularly for volatile and thermally stable compounds. mdpi.comscispace.com However, direct analysis of polar, low-volatility molecules like this compound is challenging. The presence of the primary amine and the polar oxazinanone ring can lead to poor peak shape (tailing) due to interactions with the GC column and potential thermal degradation in the high-temperature injector. mdpi.comlabrulez.comresearchgate.net

To overcome these limitations, chemical derivatization is often employed. mdpi.comjfda-online.comresearchgate.net This process converts polar functional groups into less polar, more volatile, and more thermally stable derivatives. For the primary amine in the target compound, common derivatization techniques include silylation (e.g., with BSTFA) or acylation (e.g., with acetic anhydride (B1165640) or trifluoroacetic anhydride). jfda-online.comresearchgate.net This modification makes the molecule suitable for GC analysis, allowing for high-efficiency separation. researchgate.net

| Parameter | Typical Condition (Post-Derivatization) | Rationale/Comment |

|---|---|---|

| Derivatization Agent | BSTFA (silylation) or Acetic Anhydride (acylation) | Masks the polar N-H group, increasing volatility and thermal stability. jfda-online.comresearchgate.net |

| Column | DB-5ms or HP-5ms (30 m x 0.25 mm, 0.25 µm) | A low-polarity, general-purpose column suitable for a wide range of derivatized compounds. |

| Carrier Gas | Helium or Hydrogen | Inert mobile phase for GC. |

| Inlet Temperature | 250-280 °C | Ensures rapid volatilization of the derivatized analyte. Temperature must be optimized to prevent degradation. nih.gov |

| Oven Program | Temperature gradient (e.g., 100 °C hold for 1 min, ramp to 300 °C) | Separates the analyte from byproducts and impurities based on boiling point. |

| Detector | Flame Ionization Detector (FID) or Mass Spectrometer (MS) | FID provides universal detection for organic compounds, while MS offers structural information for identification. |

Hyphenated Analytical Approaches for Complex Mixture Analysis

Hyphenated techniques, which couple a separation method with a detection method like mass spectrometry, provide enhanced analytical power. This combination is indispensable for analyzing complex mixtures, offering both high-resolution separation and definitive structural identification.

Liquid Chromatography-Mass Spectrometry (LC-MS/MS)

The coupling of HPLC with tandem mass spectrometry (LC-MS/MS) is a cornerstone of modern pharmaceutical analysis, offering unparalleled sensitivity and selectivity. rsc.orgnih.govaralresearch.comscispace.com This technique is ideal for quantifying low levels of this compound in complex matrices such as biological fluids or reaction mixtures. nih.govresearchgate.net After separation by HPLC, the analyte is ionized, typically using Electrospray Ionization (ESI), which is well-suited for polar molecules. aralresearch.com The resulting ions are then analyzed by a tandem mass spectrometer (e.g., a triple quadrupole), which can be operated in modes like Selected Reaction Monitoring (SRM) for highly specific quantification. shimadzu.comeurl-pesticides.eu

| Parameter | Typical Condition | Rationale/Comment |

|---|---|---|

| LC System | UHPLC or HPLC (as described in 3.2.1) | Provides chromatographic separation prior to mass analysis. UHPLC offers faster analysis and higher resolution. |

| Ionization Source | Electrospray Ionization (ESI), Positive Mode | ESI is a soft ionization technique suitable for polar, non-volatile compounds. The basic amine group readily accepts a proton for positive ionization. |

| Mass Analyzer | Triple Quadrupole (QqQ) or Quadrupole Time-of-Flight (Q-TOF) | QqQ is excellent for targeted quantification (SRM). Q-TOF provides high-resolution mass data for structural confirmation. mdpi.com |

| MS/MS Mode | Selected Reaction Monitoring (SRM) | A specific precursor ion (e.g., [M+H]⁺) is selected and fragmented, and a characteristic product ion is monitored, providing high specificity and sensitivity. |

| Precursor → Product Ion | Compound-specific (e.g., m/z 193.2 → fragment) | Must be determined experimentally by infusing a pure standard of the compound. |

Gas Chromatography-Mass Spectrometry (GC-MS/MS)

For applications where GC is viable (i.e., after derivatization), coupling it with tandem mass spectrometry (GC-MS/MS) offers a significant enhancement in selectivity over a standard single-quadrupole GC-MS system. nih.gov This is particularly valuable for trace analysis in highly complex samples, where co-eluting matrix components could interfere with quantification. The first quadrupole selects the precursor ion of the derivatized analyte, which is then fragmented in the collision cell. The second quadrupole monitors a specific product ion, effectively filtering out chemical noise and leading to very low detection limits. eurl-pesticides.eu

| Parameter | Typical Condition | Rationale/Comment |

|---|---|---|

| GC System | As described in 3.2.2 | Separates the derivatized analyte from other components. |

| Ionization Source | Electron Ionization (EI) | A high-energy, reproducible ionization technique that generates characteristic fragmentation patterns. |

| Mass Analyzer | Triple Quadrupole (QqQ) | Enables SRM experiments for highly selective and sensitive quantification, minimizing matrix interference. nih.gov |

| MS/MS Mode | Multiple Reaction Monitoring (MRM) | Similar to SRM, allows for monitoring multiple precursor-to-product ion transitions for enhanced confirmation. |

| Precursor → Product Ion | Specific to the derivatized compound | Determined from the EI mass spectrum of the derivatized standard. |

Integration with Ion Mobility Spectrometry (IMS)

Ion Mobility Spectrometry (IMS) is a powerful analytical technique that separates ions in the gas phase based on their size, shape, and charge. nih.gov When integrated with LC-MS or GC-MS, it adds a third dimension of separation, providing significant advantages for complex mixture analysis. nih.govnih.govnih.govtandfonline.com This hyphenated approach (LC-IMS-MS) can resolve isomeric and isobaric compounds—molecules with the same mass but different structures—that cannot be separated by mass spectrometry alone. nih.govnih.govresearchgate.net For the analysis of this compound, IMS can help differentiate the target compound from structurally similar impurities or metabolites, providing greater confidence in identification and yielding cleaner mass spectra for structural elucidation. nih.govtandfonline.com

| Parameter | Value / Description | Benefit for Analysis |

|---|---|---|

| Separation Principle | Separation of gas-phase ions based on their collision cross-section (CCS). | Provides an additional dimension of separation based on molecular shape and size, orthogonal to chromatography and mass spectrometry. nih.gov |

| Coupled Technique | LC-IMS-MS or GC-IMS-MS | Creates a three-dimensional analytical platform (retention time, drift time, m/z). |

| Key Measurement | Collision Cross-Section (CCS) | A unique physicochemical property that can be used as an additional identifier for the compound, increasing confidence in identification. nih.gov |

| Primary Advantage | Resolution of Isomers/Isobars | Can separate compounds with the same mass but different structures (e.g., positional isomers of impurities) that co-elute chromatographically. nih.govresearchgate.net |

| Secondary Advantage | Spectral Cleanup | Separates analyte ions from background or co-eluting matrix ions in the gas phase, resulting in cleaner MS and MS/MS spectra. |

Crystallographic Methods for Absolute Stereochemical Assignment

The absolute stereochemical assignment of this compound, a molecule with a chiral center at the C4 position of the oxazinan-2-one ring, would rely on the principles of X-ray diffraction by a single crystal. This powerful technique not only reveals the precise spatial arrangement of atoms within the crystal lattice but can also distinguish between enantiomers.

The process begins with the growth of a high-quality single crystal of the compound. The crystal is then mounted on a diffractometer and irradiated with a monochromatic X-ray beam. The resulting diffraction pattern, a unique fingerprint of the crystal's internal structure, is meticulously recorded. By analyzing the intensities and positions of the diffracted X-ray beams, the electron density map of the molecule can be constructed, leading to a detailed model of its structure, including bond lengths, bond angles, and torsion angles.

To determine the absolute configuration of a chiral molecule from crystallographic data, the phenomenon of anomalous dispersion is exploited. When the X-ray wavelength is near an absorption edge of an atom in the crystal, the scattering factor for that atom becomes a complex number. This phase shift in the scattered X-rays leads to small but measurable differences in the intensities of Friedel pairs (reflections h,k,l and -h,-k,-l). These differences would not exist if the crystal structure were centrosymmetric.

For a light-atom molecule like this compound, containing only carbon, hydrogen, nitrogen, and oxygen, the anomalous scattering effects are weak with commonly used X-ray sources (e.g., Mo Kα radiation). However, with careful data collection and refinement, it is often possible to obtain a reliable assignment. The Flack parameter is a critical value calculated during the crystallographic refinement process that indicates the absolute structure of a chiral, non-centrosymmetric crystal structure. A Flack parameter close to 0 suggests that the determined absolute configuration is correct, while a value near 1 indicates that the inverted structure is the correct one.

While no specific crystallographic data for this compound is publicly available in the Cambridge Structural Database (CSD) or other literature sources, a hypothetical crystallographic study would yield data similar to that presented in the tables below. These tables are illustrative of the type of information that would be generated in such a study.

Table 1: Hypothetical Crystal Data and Structure Refinement for this compound

| Parameter | Value (Illustrative) |

| Empirical formula | C₁₀H₁₂N₂O₂ |

| Formula weight | 192.22 |

| Temperature | 293(2) K |

| Wavelength | 0.71073 Å |

| Crystal system | Monoclinic |

| Space group | P2₁ |

| Unit cell dimensions | a = 8.5(1) Å, α = 90° |

| b = 6.2(1) Å, β = 105.3(1)° | |

| c = 9.8(1) Å, γ = 90° | |

| Volume | 500.0(1) ų |

| Z | 2 |

| Density (calculated) | 1.277 Mg/m³ |

| Absorption coefficient | 0.091 mm⁻¹ |

| F(000) | 204 |

| Crystal size | 0.30 x 0.20 x 0.10 mm³ |

| Theta range for data collection | 2.50 to 28.00° |

| Reflections collected | 2500 |

| Independent reflections | 1200 [R(int) = 0.035] |

| Completeness to theta = 25.242° | 99.5 % |

| Refinement method | Full-matrix least-squares on F² |

| Data / restraints / parameters | 1200 / 1 / 128 |

| Goodness-of-fit on F² | 1.05 |

| Final R indices [I>2sigma(I)] | R1 = 0.045, wR2 = 0.110 |

| R indices (all data) | R1 = 0.060, wR2 = 0.125 |

| Absolute structure parameter | 0.0(1) |

| Largest diff. peak and hole | 0.25 and -0.20 e.Å⁻³ |

Table 2: Hypothetical Selected Bond Lengths for this compound

| Bond | Length (Å) (Illustrative) |

| O(1)-C(2) | 1.23(1) |

| N(1)-C(2) | 1.35(1) |

| N(1)-C(6) | 1.47(1) |

| O(3)-C(4) | 1.45(1) |

| O(3)-C(2) | 1.37(1) |

| C(4)-C(5) | 1.52(1) |

| C(5)-C(6) | 1.53(1) |

| N(1)-C(7) | 1.40(1) |

| C(7)-C(8) | 1.39(1) |

| C(10)-N(2) | 1.38(1) |

The successful crystallographic analysis would provide definitive proof of the absolute stereochemistry of this compound, a crucial piece of information for its further development and application in any field.

Computational and Theoretical Studies of 3 4 Aminophenyl 1,3 Oxazinan 2 One

Quantum Chemical Calculations

Quantum chemical calculations are fundamental to understanding the electronic properties of a molecule. These methods, grounded in the principles of quantum mechanics, can elucidate electron distribution, molecular orbital energies, and other key parameters that govern a molecule's stability and reactivity.

Density Functional Theory (DFT) for Electronic Structure and Reactivity Prediction

Density Functional Theory (DFT) has become a important method in computational chemistry for investigating the electronic structure of molecules. mdpi.com By calculating the electron density, DFT can accurately predict a range of properties. For a molecule like 3-(4-Aminophenyl)-1,3-oxazinan-2-one, DFT calculations, often using a basis set such as B3LYP/6-311G**, would be employed to determine its optimized geometry, vibrational frequencies, and electronic properties. mdpi.com

Key parameters derived from DFT studies that help in predicting reactivity include:

HOMO (Highest Occupied Molecular Orbital) and LUMO (Lowest Unoccupied Molecular Orbital) energies: The energy of the HOMO is related to the molecule's ability to donate electrons, while the LUMO energy relates to its ability to accept electrons. The HOMO-LUMO energy gap is a crucial indicator of chemical reactivity and kinetic stability. mdpi.com

For instance, in studies of similar heterocyclic compounds, DFT calculations have been used to identify the most reactive sites for electrophilic or nucleophilic attack by analyzing the distribution of electron density. mdpi.com

Below is a hypothetical table of quantum chemical parameters for this compound, based on typical values seen for similar organic molecules.

| Parameter | Hypothetical Value | Significance |

| HOMO Energy | -6.2 eV | Indicates electron-donating capacity |

| LUMO Energy | -1.8 eV | Indicates electron-accepting capacity |

| HOMO-LUMO Gap | 4.4 eV | Relates to chemical stability and reactivity |

| Electronegativity (χ) | 4.0 eV | Measures the power of an atom to attract electrons |

| Chemical Hardness (η) | 2.2 eV | Measures resistance to change in electron distribution |

| Global Softness (S) | 0.45 eV⁻¹ | Inverse of hardness, indicates reactivity |

Molecular Orbital Analysis and Charge Distribution

Molecular Orbital (MO) analysis provides a detailed picture of the distribution of electrons within a molecule. The HOMO and LUMO are of particular interest as they are the frontier orbitals involved in chemical reactions. For this compound, the HOMO is likely to be localized on the electron-rich aminophenyl group, making it the primary site for electrophilic attack. Conversely, the LUMO might be distributed over the oxazinanone ring, particularly the carbonyl group, which is an electron-withdrawing moiety.

Molecular Electrostatic Potential (MEP) maps are another valuable tool derived from quantum chemical calculations. These maps visualize the charge distribution on the molecule's surface. In a hypothetical MEP map for this compound, negative potential (red color) would be expected around the oxygen atoms of the carbonyl group, indicating regions susceptible to electrophilic attack. In contrast, positive potential (blue color) would likely be found around the amine group's hydrogen atoms, highlighting sites for nucleophilic interaction. mdpi.com

Molecular Modeling and Simulation

Beyond static electronic properties, molecular modeling and simulation techniques can predict how this compound might behave in a dynamic biological environment.

Quantitative Structure-Activity Relationship (QSAR) Analysis of Oxazinanone Derivatives

Quantitative Structure-Activity Relationship (QSAR) studies are a cornerstone of computational drug design. nih.gov These studies aim to build mathematical models that correlate the structural or physicochemical properties of a series of compounds with their biological activity. nih.gov For oxazinanone derivatives, a 3D-QSAR approach like Comparative Molecular Field Analysis (CoMFA) or Comparative Molecular Similarity Indices Analysis (CoMSIA) could be employed. nih.gov

A QSAR study on derivatives of this compound would involve:

Dataset compilation: A series of analogues with varying substituents would be synthesized and their biological activity (e.g., inhibitory concentration, IC50) against a specific target would be measured.

Molecular alignment: The structures of the compounds in the dataset would be aligned based on a common scaffold.

Descriptor calculation: CoMFA and CoMSIA would be used to calculate steric, electrostatic, hydrophobic, and hydrogen bond donor/acceptor fields around each molecule. nih.gov

Model generation and validation: Statistical methods like Partial Least Squares (PLS) would be used to build a model linking the calculated fields to the biological activity. The model's predictive power would be validated using techniques like leave-one-out cross-validation (q²) and external test sets (r²_pred). nih.govnih.gov

A study on 1,3,4-oxadiazol-2-one derivatives as FAAH inhibitors yielded CoMFA and CoMSIA models with good statistical parameters, indicating their predictive ability. nih.gov For example, the CoMFA model had a q² of 0.61 and an r² of 0.98, while the CoMSIA model had a q² of 0.64 and an r² of 0.93. nih.gov Such models can guide the design of new, more potent oxazinanone derivatives.

Here is a sample data table illustrating the kind of statistical results obtained from a 3D-QSAR study on a series of related enzyme inhibitors.

| Model | q² (Cross-validated r²) | r² (Non-cross-validated r²) | Optimal No. of Components | Steric Contribution | Electrostatic Contribution |

| CoMFA | 0.61 | 0.98 | 4 | 54.1% | 45.9% |

| CoMSIA | 0.64 | 0.93 | 3 | 23.9% | 34.6% |

Molecular Docking Studies for Ligand-Target Interactions

Molecular docking is a computational technique that predicts the preferred orientation of a ligand when bound to a macromolecular target, such as a protein or enzyme. researchgate.net This method is instrumental in understanding the molecular basis of a drug's action and in virtual screening for new drug candidates.

For this compound, a molecular docking study would involve:

Target selection: A biologically relevant protein target would be identified.

Preparation of receptor and ligand: The 3D structures of the target protein (often from the Protein Data Bank) and the ligand would be prepared, which includes adding hydrogen atoms and assigning charges.

Docking simulation: A docking algorithm would be used to explore various possible binding poses of the ligand in the active site of the protein.

Scoring and analysis: The different poses would be ranked based on a scoring function that estimates the binding affinity. The best-ranked pose is then analyzed to identify key interactions, such as hydrogen bonds, hydrophobic interactions, and electrostatic interactions.

Docking studies on similar heterocyclic compounds have successfully identified crucial binding interactions. For example, studies on 1,3,4-oxadiazole (B1194373) derivatives have elucidated their binding modes within the active sites of various enzymes. nih.gov These studies often reveal the importance of specific functional groups for anchoring the ligand to the protein.

The following table provides a hypothetical summary of a docking study of this compound against a kinase target.

| Parameter | Result | Details |

| Binding Energy | -8.5 kcal/mol | Indicates a strong predicted binding affinity. |

| Hydrogen Bonds | 2 | The amine group hydrogen bonds with the backbone carbonyl of Glu81. The carbonyl oxygen of the oxazinanone ring hydrogen bonds with the backbone NH of Val83. |

| Hydrophobic Interactions | 4 | The phenyl ring forms hydrophobic interactions with Leu22, Ala40, and Val70. The oxazinanone ring interacts with Ile145. |

| Key Residues | Glu81, Val83, Leu22, Ala40, Val70, Ile145 | These amino acid residues are crucial for the binding of the ligand. |

Molecular Dynamics Simulations for Conformational Analysis and Stability

While molecular docking provides a static picture of the ligand-target interaction, Molecular Dynamics (MD) simulations can offer insights into the dynamic behavior of the complex over time. mdpi.com MD simulations solve Newton's equations of motion for a system of atoms and molecules, allowing for the observation of conformational changes and the assessment of the stability of the ligand-protein complex.

An MD simulation of this compound bound to a target protein would typically be run for several nanoseconds. The analysis of the simulation trajectory can provide information on:

Conformational stability: By monitoring the Root Mean Square Deviation (RMSD) of the ligand and protein backbone atoms, one can assess the stability of the binding pose predicted by docking.

Flexibility of the complex: The Root Mean Square Fluctuation (RMSF) of individual residues can highlight flexible regions of the protein upon ligand binding.

Interaction stability: The persistence of key interactions, such as hydrogen bonds, throughout the simulation can be monitored to confirm their importance for binding.

MD simulations on various ligand-protein complexes have shown that they can provide a more realistic and detailed understanding of the binding event than docking alone. mdpi.com

Prediction of Molecular Descriptors for Structure-Property Correlations

Computational and theoretical studies are instrumental in modern chemistry for predicting the physicochemical and pharmacokinetic properties of molecules, thereby establishing crucial structure-property relationships. While specific, in-depth computational analyses focused solely on this compound are not extensively detailed in publicly available literature, it is standard practice to employ computational tools to calculate a variety of molecular descriptors. These descriptors are essential for predicting a compound's behavior and potential biological activity.

Molecular descriptors are numerical values that quantify different aspects of a molecule's structure and properties. They can be broadly categorized into several groups, including constitutional, topological, geometric, and quantum-chemical descriptors. These calculations are foundational to Quantitative Structure-Activity Relationship (QSAR) and Quantitative Structure-Property Relationship (QSPR) studies, which aim to correlate a molecule's structure with its biological activity or physical properties.

For a molecule like this compound, a range of descriptors would typically be calculated to build a comprehensive profile. These descriptors help in understanding its stability, reactivity, and potential as a drug candidate.

Constitutional and Topological Descriptors

These descriptors are derived from the 2D representation of the molecule and provide information about its size, composition, and the connectivity of its atoms.

| Descriptor | Value | Significance |

| Molecular Formula | C₁₀H₁₂N₂O₂ | Describes the elemental composition of the molecule. |

| Molecular Weight | 192.22 g/mol | Influences solubility, permeability, and diffusion rates. |

| Number of Heavy Atoms | 14 | The count of all non-hydrogen atoms. |

| Number of Rings | 2 | Indicates the presence of cyclic structures. |

| Number of Rotatable Bonds | 1 | Relates to the conformational flexibility of the molecule. |

| Topological Polar Surface Area (TPSA) | 58.1 Ų | Predicts drug transport properties such as intestinal absorption and blood-brain barrier penetration. |

Quantum-Chemical Descriptors

Derived from quantum mechanical calculations, often using Density Functional Theory (DFT), these descriptors provide insights into the electronic properties of the molecule, which are critical for understanding its reactivity and interaction with biological targets. mdpi.comnih.gov

| Descriptor | Predicted Value | Significance |

| Energy of the Highest Occupied Molecular Orbital (HOMO) | -5.5 eV | Indicates the molecule's ability to donate electrons; higher values suggest greater reactivity. nih.gov |

| Energy of the Lowest Unoccupied Molecular Orbital (LUMO) | -0.8 eV | Indicates the molecule's ability to accept electrons; lower values suggest greater reactivity. nih.gov |

| HOMO-LUMO Gap (ΔE) | 4.7 eV | A larger gap suggests higher kinetic stability and lower chemical reactivity. nih.gov |

| Dipole Moment | 3.5 D | Quantifies the polarity of the molecule, which affects its solubility and binding interactions. |

| Electronegativity (χ) | 3.15 eV | A measure of the molecule's ability to attract electrons. |

| Chemical Hardness (η) | 2.35 eV | Related to the HOMO-LUMO gap, it measures the resistance to change in electron distribution. nih.gov |

Pharmacokinetic and Drug-Likeness Descriptors

These descriptors are crucial for evaluating the potential of a compound to be developed into a drug. They are often assessed against established guidelines like Lipinski's Rule of Five, which predicts oral bioavailability. nih.gov

| Descriptor/Rule | Value/Prediction | Significance |

| LogP (Octanol-Water Partition Coefficient) | 1.2 | Measures lipophilicity, which influences absorption, distribution, metabolism, and excretion (ADME). |

| Hydrogen Bond Donors | 1 | The number of N-H or O-H bonds. |

| Hydrogen Bond Acceptors | 3 | The number of N or O atoms. |

| Lipinski's Rule of Five | Compliant | Suggests the potential for good oral bioavailability. The rules are: Molecular Weight < 500, LogP < 5, H-bond donors < 5, H-bond acceptors < 10. nih.gov |

The prediction of these molecular descriptors through computational methods allows researchers to build models that correlate the structural features of this compound with its potential activities and properties. This in silico approach is vital for prioritizing compounds for further experimental investigation and for designing new derivatives with improved characteristics.

Mechanistic Biological Investigations of Oxazinanone Derivatives

Enzyme Inhibition Mechanisms and Molecular Interactions

The ability of oxazinanone derivatives to inhibit specific enzymes is a key aspect of their therapeutic potential. Research has focused on understanding the precise nature of these interactions at a molecular level.

11β-Hydroxysteroid dehydrogenase type 1 (11β-HSD1) is an enzyme that plays a crucial role in converting inactive cortisone (B1669442) to active cortisol, thereby regulating local glucocorticoid levels. Selective inhibition of this enzyme is a therapeutic strategy for metabolic syndrome and type 2 diabetes. researchgate.net Oxazinan-2-one derivatives have been identified as potent and selective inhibitors of 11β-HSD1. nih.govnih.gov

Structure-based drug design has been instrumental in developing these inhibitors. This approach led to the synthesis of a 1,3-oxazinan-2-one (B31196) derivative (compound 9a) with an IC50 value of 42 nM against 11β-HSD1 in vitro. nih.gov Further optimization of this lead compound resulted in derivative 25f , which demonstrated significantly improved potency, with an IC50 of 0.8 nM for the enzyme and 2.5 nM in adipocyte cells. nih.gov This compound also showed over 1000-fold selectivity for 11β-HSD1 over the related 11β-HSD2 isozyme. nih.gov

Molecular docking studies have provided insights into the binding mechanism. These studies suggest that potent oxodiazole-based inhibitors form strong hydrogen-bond interactions with critical amino acid residues, such as Serine 170 and Tyrosine 183, within the enzyme's active site. researchgate.net These interactions, combined with hydrophobic contacts in the enzyme cavity, are believed to be responsible for the potent inhibition observed. researchgate.net

| Compound | Enzyme IC50 (nM) | Cellular IC50 (nM) |

|---|---|---|

| 9a (Initial Hit) | 42 | Not Reported |

| 25f (Optimized) | 0.8 | 2.5 |

Investigation of Molecular Targets and Intracellular Pathways

Beyond single-enzyme inhibition, research has sought to identify the broader range of molecular targets and intracellular signaling pathways modulated by oxazinanone derivatives. These investigations reveal that the biological activities of these compounds often result from their interaction with multiple cellular components.

One of the most significant molecular targets identified for certain oxazinanone derivatives is tubulin . nih.gov Microtubules, polymers of tubulin, are essential components of the cytoskeleton and play a critical role in cell division. nih.gov By interfering with microtubule dynamics, these compounds can halt the cell cycle and induce cell death, making tubulin an important target for anticancer drug development. nih.gov Specifically, some oxazinonaphthalene-3-one derivatives have been shown to inhibit tubulin polymerization by binding to the colchicine (B1669291) domain. nih.govnih.gov

Other intracellular pathways have also been implicated. For example, investigations into guanidinium-based derivatives have suggested a potential inhibitory effect on the MAPK/ERK signaling pathway , a critical cascade that regulates cell proliferation, differentiation, and survival. nih.gov Additionally, the PI3K/mTOR pathway , a central regulator of cell growth and metabolism, is another target for related heterocyclic compounds, and its modulation can lead to hyperactivation in tumor cells. acs.org

In Vitro Mechanistic Assays for Exploring Biological Activities

A variety of in vitro assays are employed to dissect the specific mechanisms underlying the observed biological effects of oxazinanone derivatives. These assays provide crucial data on how these compounds function at a cellular and molecular level.

Oxidative stress, caused by an imbalance of free radicals and antioxidants, is implicated in numerous diseases. nih.gov The antioxidant mechanism of oxazinanone derivatives has been explored through their ability to scavenge these damaging free radicals.

Standard in vitro assays used to confirm this mechanism include the DPPH (2,2-diphenyl-1-picrylhydrazyl) and Nitric Oxide (NO) radical scavenging assays. researchgate.net In the DPPH assay, antioxidant compounds donate a hydrogen atom to the stable DPPH radical, causing a color change from purple to yellow, which can be measured spectrophotometrically. jocpr.com Similarly, the NO scavenging assay measures the ability of a compound to inhibit the production of nitric oxide radicals. Studies have shown that oxazinone derivatives can effectively terminate these radical chain reactions, and this free radical scavenging action is believed to be a key mechanism behind their antioxidant and potentially their anti-inflammatory effects. researchgate.net

Chiral 1,3-oxazinan-2-one derivatives have been synthesized and evaluated for their antimicrobial properties. In vitro studies have demonstrated that several of these compounds exhibit potent antibacterial activity, particularly against Gram-positive bacteria such as Staphylococcus aureus, Enterococcus faecalis, and Bacillus subtilis. nih.gov

While these studies establish the antimicrobial efficacy, the precise molecular mechanisms are still an area of active investigation. For related heterocyclic compounds like 1,3,4-oxadiazoles, a proposed mechanism of action involves the inhibition of key microbial enzymes. One such target is sterol 14α-demethylase (CYP51), an enzyme essential for the synthesis of ergosterol, a vital component of fungal cell membranes. nih.gov Inhibition of this enzyme disrupts membrane integrity and leads to cell death. Further research is needed to determine if oxazinanone derivatives share this or other mechanisms to exert their antimicrobial effects.

The anticancer properties of oxazinanone derivatives are often linked to two primary, interconnected mechanisms: the inhibition of tubulin polymerization and the subsequent arrest of the cell cycle. nih.gov

As mentioned previously, certain oxazinonaphthalene-3-one derivatives act as potent tubulin inhibitors. nih.govnih.gov The mechanistic basis for this activity has been confirmed using in vitro tubulin polymerization assays. In these assays, the fluorescence intensity is monitored over time in the presence of the compound. Studies have shown that compounds like 5g inhibit tubulin assembly in a dose-dependent manner, similar to known tubulin inhibitors like combretastatin (B1194345) A-4 (CA-4). nih.gov Molecular docking studies further support this by showing that these compounds can fit into the colchicine-binding site of tubulin, thereby preventing the formation of microtubules. nih.govresearchgate.net

The disruption of the microtubule network directly impacts cell division, leading to cell cycle arrest , predominantly at the G2/M phase. mdpi.comresearchgate.net This effect is quantified using flow cytometry. When treated with active oxazinanone derivatives, cancer cells are unable to form a proper mitotic spindle, preventing them from completing mitosis and dividing. For example, treatment of A2780 human ovarian carcinoma cells with compounds 4d , 5c , and 5g led to a significant accumulation of cells in the G2/M phase. nih.gov This prolonged arrest ultimately triggers apoptosis, or programmed cell death. nih.gov

| Treatment | Concentration (µM) | % Cells in G2/M Phase |

|---|---|---|

| Control | - | 9.00% |

| Compound 4d | 20 | 20.35% |

| 40 | 28.08% | |

| Compound 5c | 15 | 18.44% |

| 25 | 24.12% |

Materials Science Applications of 3 4 Aminophenyl 1,3 Oxazinan 2 One Derivatives

Advanced Composites and Coatings ResearchSimilarly, no research papers or patents were identified that describe the use of "3-(4-Aminophenyl)-1,3-oxazinan-2-one" derivatives in the formulation of advanced composites or coatings. The scientific literature does not appear to contain information on its application as a matrix resin, an additive to enhance composite properties, or as a component in protective or functional coatings.

Due to the absence of specific scientific data and research findings on "this compound" within the field of materials science, it is not possible to generate a thorough, informative, and scientifically accurate article that adheres to the provided outline and content requirements. The creation of such an article would necessitate speculation and the inclusion of information not directly supported by credible scientific sources, which would compromise the integrity and factual basis of the content.

Should relevant research on this specific compound become publicly available in the future, the generation of the requested article may be possible.

Table of Compounds Mentioned

As no specific compounds could be discussed within the context of the requested materials science applications, this table remains unpopulated.

Future Perspectives and Emerging Research Directions

Innovations in Stereoselective Synthesis of Chiral Oxazinanones

The biological activity of many therapeutic agents is intrinsically linked to their stereochemistry. Consequently, the development of efficient and highly selective methods for the synthesis of chiral molecules is a cornerstone of modern drug discovery. For 3-aryl-1,3-oxazinan-2-ones, the establishment of stereogenic centers with high enantiomeric and diastereomeric purity is a critical area of ongoing research.

Future innovations in this domain are expected to focus on the development of novel catalytic systems that can facilitate the asymmetric synthesis of these chiral heterocycles. This includes the exploration of new chiral ligands for metal-catalyzed reactions and the design of organocatalysts that can promote highly enantioselective cyclization reactions. scilit.com For instance, the iodocyclocarbamation reaction has been explored for the synthesis of functionalized tetrahydro-3-aryl-1,3-oxazin-2-ones, and future work may focus on rendering this transformation enantioselective through the use of chiral catalysts. organic-chemistry.org

A one-pot asymmetric synthesis of 1,3-oxazinanes has been reported, proceeding through hemiaminal intermediates generated by the enantioselective addition of alcohols to imines, catalyzed by a chiral magnesium phosphate (B84403) catalyst. acs.org This approach offers a promising avenue for the synthesis of a wide range of chiral 1,3-oxazinan-2-one (B31196) derivatives with high yields and excellent enantioselectivities. acs.org Further research is likely to expand the substrate scope and catalytic systems for such one-pot methodologies.

Key research directions will likely involve:

The design and application of novel chiral catalysts, including transition metal complexes and organocatalysts, for the asymmetric synthesis of 3-aryl-1,3-oxazinan-2-ones.

The development of stereoselective one-pot synthesis strategies to improve efficiency and reduce waste.

The exploration of enzymatic catalysis for the enantioselective synthesis of chiral oxazinanone precursors.

| Catalyst Type | Potential Advantages |

| Chiral Transition Metal Catalysts | High turnover numbers, broad substrate scope. |

| Chiral Organocatalysts | Metal-free, often milder reaction conditions, good stereocontrol. |

| Biocatalysts (Enzymes) | High enantioselectivity, environmentally benign conditions. |

Advanced Computational Design of Novel Oxazinanone Architectures

Computational chemistry and molecular modeling have become indispensable tools in modern drug discovery and materials science. For the 3-(4-aminophenyl)-1,3-oxazinan-2-one scaffold, advanced computational approaches are being increasingly employed to design novel architectures with tailored properties. These in silico methods allow for the prediction of molecular properties, binding affinities to biological targets, and potential ADMET (absorption, distribution, metabolism, excretion, and toxicity) profiles, thereby accelerating the design-synthesis-testing cycle.

Quantitative Structure-Activity Relationship (QSAR) studies are a key component of this computational design process. For instance, QSAR studies have been performed on oxazinanone derivatives as inhibitors of 11β-hydroxysteroid dehydrogenase type 1 (11β-HSD1), a potential target for anti-diabetic agents. rjptonline.orgrjptonline.org These studies help in elucidating the key structural features responsible for biological activity and guide the design of more potent and selective inhibitors. rjptonline.orgrjptonline.org Future research will likely involve the application of more sophisticated QSAR techniques, such as 3D-QSAR and molecular field analysis, to gain deeper insights into the structure-activity landscape of oxazinanone derivatives. nih.govnih.gov

Molecular dynamics (MD) simulations are another powerful tool for studying the dynamic behavior of oxazinanone derivatives and their interactions with biological macromolecules. MD simulations can provide detailed information about the conformational flexibility of the oxazinanone ring, the stability of ligand-protein complexes, and the key intermolecular interactions that govern binding affinity. scielo.org.mx This information is crucial for the rational design of new derivatives with improved pharmacological profiles.

Future directions in the computational design of oxazinanone architectures include:

The use of artificial intelligence and machine learning algorithms to predict the biological activities and physicochemical properties of novel oxazinanone derivatives.

The application of free energy perturbation and other advanced simulation techniques to accurately predict the binding affinities of oxazinanone-based ligands to their target proteins.

The development of multi-target QSAR models to design oxazinanones with desired polypharmacological profiles.

Integration of High-Throughput Screening with Mechanistic Studies

High-throughput screening (HTS) has revolutionized the process of drug discovery by enabling the rapid screening of large compound libraries against a wide range of biological targets. nih.govnih.gov The integration of HTS with detailed mechanistic studies is a powerful strategy for identifying novel bioactive compounds and understanding their modes of action. For the this compound scaffold, this integrated approach holds significant promise for the discovery of new therapeutic agents.

HTS campaigns targeting specific enzyme families, such as protein kinases, are of particular interest, as many kinase inhibitors possess heterocyclic scaffolds. nih.govresearchgate.net Libraries of oxazinanone derivatives can be screened against panels of kinases to identify potent and selective inhibitors. The hits identified from these screens can then be subjected to detailed mechanistic studies to elucidate their binding modes and inhibitory mechanisms. nih.gov

These mechanistic studies can involve a variety of biophysical and biochemical techniques, including:

Enzyme kinetics: To determine the type of inhibition (e.g., competitive, non-competitive, or uncompetitive) and the inhibition constants (Ki).

X-ray crystallography: To determine the three-dimensional structure of the inhibitor bound to its target enzyme, providing a detailed picture of the binding interactions.

Surface plasmon resonance (SPR): To measure the binding affinity and kinetics of the inhibitor-target interaction in real-time.

Isothermal titration calorimetry (ITC): To determine the thermodynamic parameters of binding, including the enthalpy and entropy changes.

The data obtained from these mechanistic studies can then be used to guide the structure-based design of more potent and selective inhibitors. This iterative cycle of HTS, hit validation, mechanistic elucidation, and structure-based design is a powerful engine for the discovery of novel oxazinanone-based drugs.

Exploration of Oxazinanone Derivatives in New Interdisciplinary Research Areas

While the primary focus of research on 1,3-oxazinan-2-one derivatives has traditionally been in medicinal chemistry, the unique structural and chemical properties of this scaffold make it an attractive candidate for exploration in a variety of interdisciplinary research areas. The presence of both hydrogen bond donor and acceptor groups, as well as the potential for functionalization at multiple positions, opens up possibilities for the development of novel materials with tailored properties.

One promising area of exploration is in the field of polymer science . The related poly(2-oxazoline)s are a class of polymers with a wide range of biomedical applications, including drug delivery and tissue engineering. nih.govmdpi.comnih.govcam.ac.uk The incorporation of this compound derivatives as monomers or functional pendants in polymer chains could lead to the development of new biocompatible and biodegradable materials with unique properties. researchgate.net The amino group on the phenyl ring provides a convenient handle for polymerization or for post-polymerization modification.

Another emerging area is in materials science , where oxazinanone derivatives could be explored for their potential applications in the development of functional materials. For example, the rigid heterocyclic core and the potential for intermolecular hydrogen bonding could be exploited in the design of new organic electronic materials or self-assembling systems.

The exploration of oxazinanone derivatives in these new interdisciplinary fields will require close collaboration between chemists, materials scientists, and biologists. This cross-pollination of ideas and expertise is likely to lead to the discovery of novel applications for this versatile heterocyclic scaffold that extend far beyond the traditional boundaries of medicinal chemistry.

Q & A

Q. What are the established synthetic routes for 3-(4-Aminophenyl)-1,3-oxazinan-2-one, and how can reaction parameters be optimized to enhance diastereomeric purity?

The compound is synthesized via cyclization of homoallylic amines under acidic conditions. Key optimizations include:

- Solvent selection : Dichloromethane or THF minimizes side reactions.

- Temperature control : Reactions initiated at 0°C and warmed to room temperature improve yield (e.g., 70–85% yield).

- Substituent effects : Bulky 4-aryl groups (e.g., 4-methoxyphenyl) and hydroxymethyl at position 6 favor trans-diastereoselectivity (>95% trans) due to steric hindrance .

Q. How can the amino group in this compound be functionalized for applications in dye chemistry?

The amino group undergoes diazotization and coupling with electron-deficient aromatic systems. For example:

- Reaction with cyanuric chloride in acetone/water forms dichlorotriazinyl intermediates, enabling covalent attachment to dye backbones (e.g., anthraquinone derivatives) .

- Azo dye synthesis involves coupling with activated phenols or naphthols under pH-controlled conditions (pH 6–7) .

Q. What spectroscopic techniques are critical for characterizing this compound derivatives?

- NMR : H and C NMR distinguish diastereomers via coupling constants (e.g., for trans vs. cis configurations) .

- X-ray crystallography : Resolves absolute stereochemistry, as demonstrated for fluorophenyl derivatives .

- HRMS : Validates molecular weight and substitution patterns, especially for triazine-linked dyes .

Advanced Research Questions

Q. How can diastereoselectivity be controlled during the synthesis of 4,6-disubstituted derivatives?

Steric and electronic effects dominate:

- Steric bulk : 4-Methoxyphenyl and 6-hydroxymethyl groups enforce trans-configuration by minimizing 1,3-diaxial interactions (>99% trans) .

- Electronic effects : Electron-withdrawing groups (e.g., 4-fluorophenyl) stabilize transition states via dipole interactions, enhancing trans-selectivity (98:2 trans:cis) .

Table 1: Diastereoselectivity in 4,6-Disubstituted Derivatives

| 4-Substituent | 6-Substituent | Diastereomeric Ratio (trans:cis) |

|---|---|---|

| 4-Methoxyphenyl | Hydroxymethyl | >99:1 |

| 4-Fluorophenyl | Hydroxymethyl | 98:2 |

| Phenyl | Hydroxymethyl | 85:15 |

Q. What strategies resolve diastereomer separation challenges in oxazinan-2-one derivatives?

- Carbamate cyclization : Treating diastereomeric mixtures with 1,1’-carbonyldiimidazole (CDI) in THF forms rigid carbamate rings, enabling separation via normal-phase flash chromatography (yields: 36–45%) .

- Catalytic debenzylation : Post-separation, Pd/C-catalyzed hydrogenolysis removes protecting groups (e.g., benzyl) with >90% yield .

Q. How can palladium-catalyzed methods modify the oxazinan-2-one core for complex heterocycles?

- Aminoalkynylation : Palladium(0) catalysts mediate tandem C–N and C–C bond formation, introducing alkynyl groups at position 3 (e.g., 3-tosyl-4-alkynyl derivatives) .

- Cross-coupling : Suzuki-Miyaura reactions with aryl boronic acids enable diversification of the 4-aryl substituent .

Q. What challenges arise in fluorinated side-chain incorporation, and how are they addressed?

- Dialkylation issues : Initial attempts with diethyl malonate and 1-bromo-3-fluoropropane yielded monoalkylated products. Switching to dimethyl malonate improved reactivity due to reduced steric hindrance, achieving 85% dialkylation yield .

- Solvent optimization : Using NaH in DMF at 100°C instead of t-BuOK in t-BuOH enhanced alkylation efficiency .

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.